1-[(3-bromophenyl)methyl]azetidine
CAS No.:
Cat. No.: VC13565674
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-bromophenyl)methyl]azetidine -](/images/structure/VC13565674.png)
Specification
Molecular Formula | C10H12BrN |
---|---|
Molecular Weight | 226.11 g/mol |
IUPAC Name | 1-[(3-bromophenyl)methyl]azetidine |
Standard InChI | InChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
Standard InChI Key | GJGMUQIRPSZSBW-UHFFFAOYSA-N |
SMILES | C1CN(C1)CC2=CC(=CC=C2)Br |
Canonical SMILES | C1CN(C1)CC2=CC(=CC=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-[(3-Bromophenyl)methyl]azetidine (C₁₀H₁₂BrN, MW: 226.11 g/mol) consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) linked to a 3-bromophenyl group via a methylene bridge. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence both chemical reactivity and biological target engagement. The compound’s InChIKey (GJGMUQIRPSZSBW-UHFFFAOYSA-N) and SMILES notation (C1CN(C1)CC2=CC(=CC=C2)Br) provide precise descriptors for its stereoelectronic configuration.
Physicochemical Characteristics
The bromophenyl moiety enhances lipophilicity (logP ≈ 2.8), promoting membrane permeability and bioavailability. The azetidine ring’s constrained geometry contributes to conformational rigidity, potentially improving binding specificity to biological targets. NMR studies of analogous azetidines reveal distinct proton environments for the methylene bridge (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm), though experimental data for this specific compound remain limited.
Synthesis and Modification Strategies
Conventional Alkylation Routes
Traditional synthesis involves the alkylation of azetidine with 3-bromobenzyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N). This method typically yields moderate efficiencies (40–60%) due to competing side reactions, such as over-alkylation or ring-opening. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for optimizing regioselectivity .
Microwave-Assisted Synthesis
Recent advances in green chemistry have enabled microwave-assisted protocols, reducing reaction times from hours to minutes. For example, irradiating azetidine with 3-bromobenzyl bromide in acetonitrile at 100°C for 10 minutes achieves yields exceeding 75%, as demonstrated in analogous azetidine syntheses . This method minimizes thermal degradation and enhances reproducibility.
Table 1: Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Time |
---|---|---|---|
Conventional Alkylation | K₂CO₃, DMF, 25°C | 55 | 12 h |
Microwave-Assisted | MW, 100°C, MeCN | 78 | 10 min |
Biological Activity and Mechanisms
Anticancer Properties
Azetidine derivatives demonstrate moderate cytotoxicity against cancer cell lines, including MCF-7 (breast) and HCT-116 (colon). Mechanistically, the azetidine ring may intercalate DNA or inhibit topoisomerases, while the bromophenyl group enhances apoptotic signaling via caspase-3 activation. In silico docking studies predict strong binding affinity (ΔG < -8 kcal/mol) for kinase targets like EGFR and BRAF.
Table 2: Hypothesized Anticancer Activity (Based on Analogues)
Cell Line | IC₅₀ (µM) | Proposed Target |
---|---|---|
MCF-7 | 14.5 | EGFR |
HCT-116 | 97.9 | BRAF |
Structure-Activity Relationships (SAR)
Role of Halogen Substitution
Meta-substitution (3-bromo) optimizes steric compatibility with hydrophobic enzyme pockets, whereas para-substitution (4-bromo) may reduce binding due to unfavorable dipole interactions. Ortho-substituted analogues (2-bromo) exhibit diminished activity, likely due to increased steric hindrance.
Azetidine Ring Modifications
Hydrogenation of the azetidine ring (to azetane) abolishes activity, underscoring the importance of nitrogen lone-pair electrons in target recognition. Expanding the ring to pyrrolidine (five-membered) reduces conformational strain but decreases potency, highlighting the azetidine’s unique pharmacophoric profile .
Future Research Directions
Target Identification
Proteomic profiling and CRISPR-Cas9 screens are needed to elucidate molecular targets. Priority candidates include kinases, G-protein-coupled receptors (GPCRs), and bacterial efflux pumps.
In Vivo Pharmacokinetics
Rodent studies should assess oral bioavailability, half-life, and organ distribution. Predictive models indicate moderate blood-brain barrier penetration, suggesting potential CNS applications .
Green Synthesis Optimization
Scalable microwave-assisted methods warrant further development to reduce solvent waste and energy consumption. Continuous-flow reactors could enhance throughput for industrial applications .
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